Oct-2-en-1-ol
Description
Significance as a Research Subject in Volatile Organic Compounds
As a volatile organic compound, (E)-2-Octen-1-ol is emitted into the environment and can act as a chemical signal. Its significance in research stems from its diverse roles:
Chemical Ecology and Plant Defense: (E)-2-Octen-1-ol is recognized for its involvement in plant defense mechanisms. When plants are subjected to herbivore damage, they can release a blend of VOCs, including (E)-2-Octen-1-ol, which can attract natural enemies of the herbivores, thereby indirectly protecting the plant frontiersin.orgcambridge.orgembrapa.brscielo.org.mx. This makes it a crucial component in studies of plant-insect interactions and tritrophic relationships.
Insect Olfaction and Behavior: Insects utilize VOCs as cues for host plant location, mating, and survival. (E)-2-Octen-1-ol has been shown to elicit significant electrophysiological responses in the antennae of certain insect species, indicating its importance as an olfactory attractant or cue researchgate.net. Research in this area investigates how insects detect and respond to these volatile signals.
Biochemical and Analytical Studies: (E)-2-Octen-1-ol serves as a subject in biochemical assays aimed at understanding metabolic pathways chemimpex.com. Furthermore, the development and refinement of analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), are vital for its detection, identification, and quantification in complex biological matrices cambridge.orgresearchgate.netresearchgate.netjst.go.jpnih.gov.
Overview of Academic Research Trajectories
The academic research trajectory for (E)-2-Octen-1-ol has evolved from its initial identification in natural sources to a deeper understanding of its ecological functions and industrial applications. Early research focused on identifying volatile compounds in plants and fungi, leading to the characterization of (E)-2-Octen-1-ol as a component of various natural scent profiles nih.govnih.govmdpi.com.
Subsequently, studies in chemical ecology began to elucidate its role in plant defense signaling, particularly in attracting beneficial insects that prey on herbivores frontiersin.orgcambridge.orgembrapa.brscielo.org.mx. This led to investigations into insect olfactory mechanisms and how specific VOCs, including (E)-2-Octen-1-ol, are perceived and utilized by insects for navigation and host-finding researchgate.netmdpi.com.
More recently, research has also focused on its application in the flavor and fragrance sectors, exploring its sensory properties and optimal usage levels chemimpex.comthegoodscentscompany.comthegoodscentscompany.com. Analytical chemistry continues to play a crucial role, with ongoing efforts to develop more sensitive and precise methods for detecting and quantifying (E)-2-Octen-1-ol in diverse samples, from agricultural products to environmental monitoring cambridge.orgresearchgate.netjst.go.jpnih.gov. The compound is also being explored for potential agricultural applications, such as natural pesticides or insect repellents chemimpex.com.
Data Tables
To illustrate the research findings, the following data tables highlight key aspects of (E)-2-Octen-1-ol's involvement in biological systems and its detection.
Table 1: (E)-2-Octen-1-ol in Plant-Insect Interactions
This table summarizes instances where (E)-2-Octen-1-ol has been identified as a volatile organic compound released by plants, particularly in response to herbivore damage, and its associated ecological role.
| Plant Species | Inducing Agent / Stress | Identified Volatile | Ecological Role | Reference |
| Rice (Oryza sativa) | Herbivory by Tibraca limbativentris | (E)-2-Octen-1-ol | Attracts natural enemies of herbivores; plant defense | cambridge.orgembrapa.br |
| Soybean (Glycine max) | Herbivore damage | (E)-2-Octen-1-ol | Released by resistant plants; signals to natural enemies | scielo.org.mx |
Table 2: Olfactory Receptor Responses to (E)-2-Octen-1-ol
This table presents findings on the olfactory responses of insects to (E)-2-Octen-1-ol, indicating its significance as an olfactory cue.
| Insect Species | Compound Tested | Response Type (e.g., EAG) | Observed Effect | Reference |
| Various Insects (general mention of aliphatic compounds) | (E)-2-Octen-1-ol | EAG | Elicited strong electrophysiological responses, suggesting a role in insect olfaction and attraction. | researchgate.net |
| Plutella xylostella (Diamondback moth) | (E)-2-hexen-1-ol | Field experiments | (Related compound) Highly attractive, especially in conjunction with traps. | mdpi.com |
Table 3: Occurrence of (E)-2-Octen-1-ol in Biological Matrices
Structure
3D Structure
Properties
CAS No. |
22104-78-5 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
oct-2-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
AYQPVPFZWIQERS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCO |
density |
0.847-0.853 |
physical_description |
Clear colourless liquid; Meaty, roasted aroma |
solubility |
Soluble in hexane, triacetin; Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Occurrence and Biosynthesis in Biological Systems
Natural Abundance and Distribution in Flora and Fungi
trans-2-Octen-1-ol has been identified as a natural volatile constituent in a diverse array of plant and fungal species. Its presence contributes to the characteristic aroma and flavor profiles of many organisms and can be involved in ecological interactions.
The compound has been reported in various plant species, including the sweet cherry (Prunus avium) and the tomato (Solanum lycopersicum). nih.gov In sweet cherries, particularly the 'Regina' cultivar, volatile alcohols, including various octenol isomers, are significant components of the fruit's aroma profile. mdpi.com The presence of such C8 compounds is often associated with the "green" and sometimes herbaceous notes in fruits and vegetables. thegoodscentscompany.comulprospector.com
Table 1: Documented Presence of trans-2-Octen-1-ol in Selected Plant Species
| Species Name | Common Name | Reference |
|---|---|---|
| Prunus avium | Sweet Cherry | nih.gov |
| Solanum lycopersicum | Tomato | nih.gov |
Fungi are notable producers of eight-carbon (C8) volatile compounds, which are responsible for the typical "mushroom" aroma. nih.govnih.gov Among these, 2-octen-1-ol has been identified in the Shiitake mushroom (Lentinula edodes). nih.gov These C8 compounds, including 1-octen-3-ol (B46169) and 2-octen-1-ol, can constitute over 70% of the total volatile emissions from the fresh fruiting body of L. edodes. nih.gov While the presence of trans-2-Octen-1-ol is reported in mushrooms generally, specific identification in truffles requires further targeted investigation. chemicalbook.com
Table 2: C8 Volatile Compounds in Lentinula edodes
| Compound | Reported Presence | Reference |
|---|---|---|
| 1-octen-3-ol | Yes | nih.gov |
| 2-octen-1-ol | Yes | nih.gov |
| 1-octen-3-one | Yes | nih.gov |
| 3-octanone | Yes | nih.gov |
Volatile organic compounds, including C8 alcohols like octenols, are also produced by marine organisms. The compound has been reported in kelp. chemicalbook.com Oxylipins, a class of compounds that includes octenols, have been studied in marine algae as stress response molecules. researchgate.netmdpi.com While much of the research in marine algae has focused on the isomer 1-octen-3-ol as a defense-inducing metabolite, the underlying biosynthetic pathways suggest the potential for other octenol isomers to be present. researchgate.netmdpi.com
Biosynthetic Pathways and Precursors
The formation of trans-2-Octen-1-ol is intrinsically linked to the metabolism of lipids, specifically the enzymatic oxidation of polyunsaturated fatty acids.
The biosynthesis of C8 volatile compounds is a well-established pathway initiated by the lipoxygenase (LOX) enzyme. nih.govnih.gov This pathway, often triggered by wounding in plants and a part of normal metabolism in fungi, involves the oxygenation of fatty acids to form hydroperoxides. nih.govnih.gov These hydroperoxides are then cleaved by an enzyme known as hydroperoxide lyase (HPL), resulting in the formation of shorter-chain aldehydes and alcohols, including octenols. nih.govnih.gov
Linoleic acid, a common C18 polyunsaturated fatty acid, is the primary precursor for the synthesis of C8 compounds in many fungi and plants. nih.govnih.gov The LOX enzyme specifically oxygenates linoleic acid to form hydroperoxy-octadecadienoic acid (HPODE). nih.govjmb.or.kr In mushrooms, this hydroperoxide is subsequently cleaved by HPL to yield 1-octen-3-ol and other C8 volatiles. nih.govresearchgate.net A specific pathway has been described where the β-scission of 10-hydroperoxyoctadecadienoic acid (10-HpODE) produces a 2-octene radical. nih.gov This radical is further oxidized to 1-hydroperoxy-2-octene, which is then reduced to form 2-octen-1-ol. nih.gov
Table 3: Key Molecules in the Biosynthesis of trans-2-Octen-1-ol
| Compound Name | Abbreviation | Role |
|---|---|---|
| Linoleic Acid | LA | Precursor Polyunsaturated Fatty Acid |
| Lipoxygenase | LOX | Enzyme catalyzing the initial oxidation |
| Hydroperoxy-octadecadienoic acid | HPODE | Intermediate hydroperoxide |
| Hydroperoxide Lyase | HPL | Enzyme catalyzing the cleavage of HPODE |
The Chemical Ecology of trans-2-Octen-1-ol in Biological Systems
The volatile organic compound trans-2-Octen-1-ol, a key contributor to the characteristic aroma of many fungi and plants, is a subject of increasing scientific interest. This article delves into the intricate biological pathways responsible for its formation and subsequent transformation within various organisms, focusing on its occurrence and biosynthesis in biological systems, particularly the enzymatic processes and microbial metabolic routes.
The formation of trans-2-Octen-1-ol in biological systems is intrinsically linked to the metabolism of fatty acids. This C8-volatile organic compound is a product of the oxidative cleavage of linoleic acid, a common polyunsaturated fatty acid found in many organisms.
Involvement of Hydroperoxide Lyases and Related Enzymes
The biosynthesis of C8 volatile compounds, including trans-2-Octen-1-ol, is a well-documented enzymatic cascade. A pivotal role in this pathway is played by hydroperoxide lyases (HPLs). This process is initiated by the action of lipoxygenases (LOXs), which introduce molecular oxygen into linoleic acid to form a hydroperoxide intermediate.
In fungi, it has been proposed that a dioxygenase and a hydroperoxide lyase are responsible for the oxidative cleavage of linoleic acid. Specifically, the enzymatic breakdown of linoleic acid in mushrooms like Agaricus bisporus is understood to produce 1-octen-3-ol and 10-oxo-trans-8-decenoic acid through the action of a lipoxygenase and a hydroperoxide lyase. While much of the research has focused on the production of the isomeric 1-octen-3-ol, the underlying pathway provides a framework for the formation of other C8 volatiles. The process generally involves the initial oxygenation of linoleic acid to form a hydroperoxide. Subsequently, a hydroperoxide lyase cleaves this unstable intermediate, leading to the formation of various C8 compounds. For instance, in Aspergillus nidulans, a fatty acid oxygenase known as PpoC is involved in producing C8 alcohols and ketones.
Metabolic Transformations in Microorganisms and Fungi
Microorganisms and fungi not only synthesize trans-2-Octen-1-ol but are also capable of its further metabolic transformation. These processes are crucial for the organism's development, communication, and interaction with its environment.
The primary biosynthesis pathway for C8 volatile organic compounds in fungi starts with linoleic acid. This fatty acid is first acted upon by a lipoxygenase (LOX) or a similar dioxygenase enzyme to create a hydroperoxy derivative. In many fungi, the 10-hydroperoxy-8,12-octadecadienoic acid (10-HPODE) isomer is a key intermediate.
This hydroperoxide is then cleaved by a hydroperoxide lyase (HPL). This cleavage results in the formation of an eight-carbon volatile compound and a ten-carbon oxo-acid. The specific C8 volatile produced can vary, with 1-octen-3-ol being a commonly studied product. However, other isomers, including trans-2-Octen-1-ol, are also generated through this pathway. The enzymatic reduction of the corresponding aldehyde, trans-2-octenal (B1212229), can also lead to the formation of trans-2-Octen-1-ol. Fungi possess enzymes capable of reducing alcohols and ketones, which may play a role in the interconversion of these C8 compounds. For example, the basidiomycetous fungus Bjerkandera adusta has been shown to facilitate the aerobic oxidation of (E)-2-octen-1-ol to its corresponding aldehyde. researchgate.net Conversely, pseudomonad populations have been observed to metabolize C8 compounds like 1-octen-3-ol, suggesting a capacity for their degradation or transformation. nih.gov
Table 1: Key Enzymes and Substrates in C8-Volatile Biosynthesis
| Enzyme Family | Substrate | Intermediate Product | Final Product (Example) |
| Lipoxygenase (LOX) / Dioxygenase | Linoleic Acid | Linoleic acid hydroperoxide (e.g., 10-HPODE) | - |
| Hydroperoxide Lyase (HPL) | Linoleic acid hydroperoxide | - | C8 Volatiles (e.g., 1-octen-3-ol, trans-2-Octenal) |
| Alcohol Dehydrogenase | trans-2-Octenal | - | trans-2-Octen-1-ol |
The production of trans-2-Octen-1-ol is a notable feature of various microbial fermentation processes. Fungi, particularly of the genus Aspergillus, are known to produce a range of volatile organic compounds, including C8 alcohols, during fermentation. nih.gov
For instance, in the production of traditional fermented foods and beverages, the metabolic activities of fungi contribute significantly to the final flavor and aroma profile. While specific data on trans-2-Octen-1-ol yields in fermentation is often part of a broader analysis of volatile compounds, its presence is consistently reported. The conditions of the fermentation, including the substrate, temperature, pH, and the specific microbial strains used, all influence the profile and concentration of the volatile compounds produced.
In some fungal interactions, C8 volatiles can modulate growth and secondary metabolism. For example, exposure of Aspergillus flavus to the volatilome of Aspergillus oryzae, which is rich in 1-octen-3-ol, resulted in reduced growth and altered metabolite profiles. nih.govresearchgate.net This highlights the role of these compounds in microbial ecology and communication. The enzymatic machinery for C8 volatile production is present in a wide array of fungi used in industrial fermentations, suggesting that the targeted production of trans-2-Octen-1-ol could be achievable through the selection of appropriate strains and optimization of fermentation parameters.
Ecological Roles and Inter Species Chemical Communication
Function as a Plant Volatile Organic Compound (VOC)
Plants emit a diverse array of volatile organic compounds (VOCs) that serve critical functions in their interactions with the environment. trans-2-Octen-1-ol, as an eight-carbon unsaturated alcohol, is part of this complex chemical signaling repertoire.
Plants increase their emission of VOCs, including compounds like trans-2-Octen-1-ol, in response to various environmental challenges. These stressors can be biotic, such as attack by pathogens or herbivores, or abiotic, including extreme temperatures, drought, or ozone exposure acs.orgresearchgate.net. C6 to C8 carbon compounds, characteristic of plant volatile emissions, are often released in greater quantities under such stress conditions, sometimes by orders of magnitude higher than other volatiles like monoterpenes researchgate.net. These emissions are integral to plant defense strategies, acting to deter herbivores, signal danger to neighboring plants, or attract beneficial organisms mdpi.commpg.de.
Volatile organic compounds emitted by plants can trigger internal signaling cascades that activate defense responses. While specific pathways directly mediated by trans-2-Octen-1-ol are not extensively detailed, related C8 fungal VOCs, such as 1-octen-3-ol (B46169), have demonstrated significant impacts on plant signaling. For instance, 1-octen-3-ol has been shown to induce the expression of genes involved in jasmonic acid (JA) and ethylene-dependent pathways, including allene (B1206475) oxide synthase (AOS) and hydroperoxide lyase (HPL), as well as wound-defense genes like PDF1.2 frontiersin.orgapsnet.org. The activation of these pathways is known to enhance plant resistance against pathogens, such as Botrytis cinerea frontiersin.orgapsnet.org. Plants are thought to perceive these VOCs through various mechanisms, potentially involving cell surface receptors or intracellular proteins, which then initiate signal transduction pathways, including Mitogen-Activated Protein Kinase (MAPK) cascades, ultimately influencing gene expression related to defense researchgate.net.
Role in Fungal-Plant Interactions
Fungal volatile organic compounds (FVOCs) are crucial mediators in the complex interactions between fungi and plants, influencing plant health, growth, and defense mechanisms.
Fungi across various phyla produce VOCs that facilitate communication and interaction with plants frontiersin.orgresearchgate.netnih.govoup.comfrontiersin.orgresearchgate.net. Truffles, a group of highly valued ectomycorrhizal fungi, are notable producers of C8 VOCs. These include compounds such as 1-octen-3-ol, 3-octanone, 3-octanol, 2-octen-1-ol, and trans-2-octenal (B1212229) oup.comnih.govoup.comresearchgate.net. trans-2-Octen-1-ol itself has been identified as a volatile component released by truffles acs.orgfrontiersin.org. The production of these C8 VOCs can vary based on the genetic makeup of the truffle species, and these compounds can serve as markers for identifying different fungal functional groups, including ectomycorrhizal, pathogenic, and saprophytic species within the soil environment oup.comoup.com. Fungi utilize these volatiles for communication and to influence their surrounding environment mdpi.com.
Certain FVOCs are recognized as phytotoxins, capable of negatively impacting plant growth and development mdpi.comfrontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.govmdpi.com. Specifically, the C8 compounds 1-octen-3-ol and trans-2-octenal have been observed to inhibit root elongation and cotyledon leaf growth in Arabidopsis thaliana seedlings mdpi.comfrontiersin.orgresearchgate.netnih.govmdpi.comnih.gov. These effects are often accompanied by seedling bleaching and an increase in reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), within plant tissues, contributing to their phytotoxic nature frontiersin.orgresearchgate.netnih.govnih.gov. Volatiles emitted by truffles, which include C8 compounds, have been shown to inhibit the growth of A. thaliana, affecting root length and cotyledon size, and in some instances, causing bleaching, indicating a toxic effect apsnet.orgresearchgate.netnih.gov. The presence of 1-octen-3-ol, a compound closely related to trans-2-Octen-1-ol, is associated with the formation of "burnt areas" in truffle orchards—zones with reduced vegetation around mycorrhizal plants—suggesting a significant influence on the local plant community mdpi.com. Conversely, some microbial VOCs, particularly those originating from beneficial fungi, can promote plant growth and enhance stress tolerance frontiersin.orgapsnet.orgmdpi.com. For example, low concentrations of 1-octen-3-ol have been shown to promote growth in tomato plants mdpi.com.
Table 1: Observed Effects of C8 Fungal Volatiles on Arabidopsis thaliana
| Compound | Effect on Root Length | Effect on Cotyledon Leaf Size/Growth | Other Observed Effects | Reference(s) |
| 1-octen-3-ol | Inhibition | Inhibition | Bleaching, Oxidative burst (H₂O₂), Increased ROS-scavenging enzymes activity | frontiersin.orgresearchgate.netnih.govnih.gov |
| trans-2-octenal | Inhibition | Inhibition | Bleaching, Oxidative burst (H₂O₂), Increased ROS-scavenging enzymes activity | frontiersin.orgresearchgate.netnih.govnih.gov |
| Truffle Volatiles (general mix including C8s) | Inhibition | Inhibition | Bleaching | apsnet.orgresearchgate.netnih.gov |
| 1-octen-3-ol (low conc.) | Promoted growth | N/A | N/A | mdpi.com |
Note: Data primarily reflects effects of 1-octen-3-ol and trans-2-octenal, which are structurally related C8 compounds found in fungal emissions, including those containing trans-2-Octen-1-ol.
Involvement in Insect Chemosensation and Behavioral Responses
Volatile organic compounds play a critical role in mediating insect behavior, guiding them to food sources, mates, and oviposition sites researchgate.net. trans-2-Octen-1-ol is recognized for its potential in this domain, being explored for applications in pest management.
trans-2-Octen-1-ol is being investigated for its capacity to act as a natural pesticide or insect repellent, offering an environmentally friendly alternative to synthetic chemicals chemimpex.com. It is also identified as a potential insect attractant and pheromone in certain ecological contexts ontosight.ai. Insects rely on volatile cues from plants to locate resources, and these plant-derived volatiles can be effectively utilized in integrated pest management strategies researchgate.net.
Structurally similar compounds, such as 1-octen-3-ol, have demonstrated attractant properties for a range of insects, including mosquitoes apsnet.orgnih.govmdpi.commdpi.com. Studies examining the behavioral responses of Aedes albopictus (mosquitoes) to 1-octen-3-ol have revealed a dose-dependent effect, with attractancy observed at lower concentrations (62-68%) and repellency occurring at higher concentrations (30-45%) nih.gov. These findings highlight how subtle variations in volatile compounds can elicit distinct behavioral responses in insects, information that is valuable for developing targeted pest control methods, such as odor-baited traps for insect surveillance nih.gov.
Contribution to Olfactory Perception in Model Organisms
Research into insect olfaction, a key area for understanding inter-species chemical communication, has explored the responses of various insect species to a range of volatile organic compounds (VOCs). While trans-2-Octen-1-Ol is not extensively documented in the context of universally recognized laboratory model organisms for olfactory studies such as Drosophila melanogaster or Caenorhabditis elegans, studies on other insect species provide valuable insights into its perception mechanisms and ecological relevance.
Electrophysiological Responses in Insects:
Similarly, studies on the meadow moth, Loxostege sticticalis, have identified compounds that elicit strong EAG responses from the antennae, such as 1-octen-3-ol and trans-2-hexen-1-ol (B124871) plos.org. These findings highlight the role of unsaturated alcohols in insect olfactory perception and suggest that compounds like trans-2-Octen-1-Ol could activate olfactory receptor neurons in related species.
The red flour beetle, Tribolium castaneum, has also been subjected to large-scale EAG screening of various volatile organic compounds whiterose.ac.uk. While specific EAG data for trans-2-Octen-1-Ol in this species is not detailed in the provided snippets, the study aimed to identify attractive compounds for pest management, indicating a broader interest in the olfactory responses of such insects to VOCs.
Behavioral Responses and Ecological Significance:
The perception of volatile compounds by insects often translates into specific behavioral responses, such as attraction or repulsion, which are crucial for survival, reproduction, and host-finding. While direct behavioral assays specifically for trans-2-Octen-1-Ol in model organisms were not detailed in the provided search results, its presence in various natural sources, such as fruits and savory applications thegoodscentscompany.com, suggests potential roles in insect-plant or insect-host interactions.
For example, trans-2-Octen-1-Ol has been identified as a component in the chemical profile of certain organisms nih.gov, hinting at its potential involvement in chemical communication. Research on other insect species has shown that similar unsaturated alcohols can act as attractants or repellents, influencing their behavior. For instance, 1-octen-3-ol is known to attract mosquitoes like Aedes aegypti and Anopheles gambiae, while repelling Culex quinquefasciatus biologists.com. This variability in response underscores the complexity of olfactory perception and the importance of specific molecular interactions.
Molecular Mechanisms of Olfaction:
Insect olfaction relies on olfactory receptor (OR) proteins, which are ligand-gated ion channels. These receptors, along with odorant-binding proteins (OBPs), are responsible for detecting and transducing chemical signals mdpi.comfrontiersin.orgbiorxiv.org. While specific olfactory receptors or OBPs that bind to trans-2-Octen-1-Ol have not been identified in the provided snippets, the general understanding of insect olfaction indicates that such compounds would interact with specific receptor proteins on olfactory sensory neurons. The diversity and specialization of insect ORs allow them to detect a vast array of chemicals relevant to their ecological niches biorxiv.org.
Summary of EAG Responses to Related Compounds in Insects:
Synthetic Methodologies and Chemical Transformations
Conventional Chemical Synthesis Routes
Conventional chemical syntheses provide reliable and scalable methods for the production of trans-2-octen-1-ol. These routes often involve multi-step processes starting from readily available chemical precursors.
Reduction of trans-2-Octenal (B1212229)
A common and direct method for the synthesis of trans-2-octen-1-ol is the selective reduction of the aldehyde group in trans-2-octenal, while preserving the carbon-carbon double bond. Various reducing agents can be employed for this transformation, with the choice of reagent being crucial for achieving high chemoselectivity.
One effective method is the Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. minia.edu.egwikipedia.orgorganic-chemistry.orgalfa-chemistry.compw.live This reaction is highly chemoselective for aldehydes and ketones and does not affect other reducible functional groups such as alkenes. minia.edu.egwikipedia.org The reaction proceeds through a six-membered ring transition state, involving a hydride transfer from the aluminum alkoxide to the carbonyl carbon. wikipedia.orgalfa-chemistry.com
| Reagent/Catalyst | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|
| Aluminum isopropoxide | Isopropanol | Heating | High | Highly chemoselective for the carbonyl group. |
| Sodium borohydride (NaBH₄) | Ethanol/Methanol | Room Temperature | Good to Excellent | May require careful control of reaction conditions to avoid reduction of the double bond. |
Partial Hydrogenation of 2-Octyn-1-ol
The partial hydrogenation of the triple bond in 2-octyn-1-ol offers another route to trans-2-octen-1-ol. The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions used. While catalytic hydrogenation with a Lindlar catalyst (palladium on calcium carbonate poisoned with lead) typically yields the cis-alkene, achieving the trans-isomer requires different catalytic systems. nih.gov
For the synthesis of trans-alkenes from alkynes, dissolving metal reductions, such as the use of sodium in liquid ammonia, are traditionally employed. However, catalytic methods are continually being developed to achieve this transformation more efficiently and with greater stereoselectivity.
| Catalyst | Conditions | Stereoselectivity | Yield | Reference |
|---|---|---|---|---|
| Palladium-based catalysts | Specific conditions | Can be tuned for trans product | Variable | nih.govmdpi.combirmingham.ac.uk |
| Biogenic Pt catalysts | Hydrogenation | Can show selectivity towards the alkene | Variable | birmingham.ac.uk |
Hydroformylation of 1-Heptene and Subsequent Hydrogenation
A two-step process involving the hydroformylation (or oxo process) of 1-heptene followed by the reduction of the resulting aldehyde mixture can also produce trans-2-octen-1-ol. Hydroformylation of 1-heptene with a mixture of carbon monoxide and hydrogen, typically catalyzed by rhodium or cobalt complexes, yields a mixture of octanals, including n-octanal and various branched isomers. The subsequent selective reduction of the aldehyde functionality in the desired isomer leads to the corresponding alcohol.
The challenge in this route lies in controlling the regioselectivity of the hydroformylation to favor the formation of the linear aldehyde and the subsequent chemoselective reduction of the aldehyde group.
Aldol Condensation Approaches
The carbon backbone of trans-2-octen-1-ol can be constructed via an aldol condensation reaction. This approach typically involves the condensation of hexanal with acetaldehyde in the presence of a base catalyst. athabascau.camasterorganicchemistry.comyoutube.com The initial product is a β-hydroxy aldehyde, which readily undergoes dehydration to form trans-2-octenal. The subsequent selective reduction of the aldehyde group, as described in section 4.1.1, yields the target compound, trans-2-octen-1-ol. A similar reaction, the condensation of acetaldehyde and heptanal, has been studied using solid base catalysts like hydrotalcite-type catalysts to produce 2-nonenal. researchgate.net
The success of this method relies on controlling the cross-condensation reaction to minimize self-condensation products and achieving high stereoselectivity for the trans-isomer during the dehydration step.
| Reactants | Catalyst | Conditions | Intermediate Product |
|---|---|---|---|
| Hexanal, Acetaldehyde | Base (e.g., NaOH) | Room Temperature | trans-2-Octenal |
| Acetaldehyde, Heptanal | Solid base (e.g., Mg(Al)O) | 353-413 K | 2-Nonenal |
Chemoenzymatic and Biotechnological Production Approaches
In recent years, chemoenzymatic and biotechnological methods have gained prominence as sustainable alternatives to conventional chemical synthesis. These approaches utilize enzymes or whole microorganisms to catalyze specific reactions, often with high selectivity and under mild conditions.
Enzymatic Conversion Strategies
The enzymatic reduction of trans-2-octenal to trans-2-octen-1-ol is a promising green alternative to chemical reduction methods. This biotransformation can be accomplished using isolated enzymes, such as alcohol dehydrogenases (ADHs), or whole-cell biocatalysts. asm.orgnih.govnih.govresearchgate.net
Microorganisms like Yokenella sp. and baker's yeast (Saccharomyces cerevisiae) have been shown to effectively reduce α,β-unsaturated aldehydes to their corresponding alcohols. asm.orgnih.govnih.govmdpi.com These whole-cell systems have the advantage of in-situ cofactor regeneration, which is essential for the economic viability of the process. For instance, Yokenella sp. strain WZY002 has been identified as a biocatalyst that chemoselectively reduces the C=O bond of allylic aldehydes. asm.org The use of E. coli JM109 as a whole-cell biocatalyst has also been demonstrated for the selective reduction of various aldehydes to alcohols. nih.gov
Lipases are another class of enzymes that can be employed in the synthesis of trans-2-octen-1-ol, particularly for the kinetic resolution of racemic mixtures to obtain enantiomerically pure forms of the alcohol. polimi.itd-nb.infonih.govnih.govmdpi.com This is typically achieved through the enantioselective acylation or hydrolysis of an ester of trans-2-octen-1-ol.
| Biocatalyst | Substrate | Product | Key Features |
|---|---|---|---|
| Yokenella sp. WZY002 | trans-2-Octenal | trans-2-Octen-1-ol | High chemoselectivity for the C=O bond. asm.org |
| Baker's Yeast (S. cerevisiae) | trans-2-Octenal | trans-2-Octen-1-ol | Readily available and easy to use whole-cell biocatalyst. nih.govnih.govmdpi.com |
| E. coli JM109 | Aldehydes | Alcohols | Whole-cell biocatalyst for selective aldehyde reduction. nih.gov |
| Lipase (e.g., from Pseudomonas cepacia) | Racemic trans-2-octen-1-ol ester | Enantiopure trans-2-octen-1-ol | Kinetic resolution via hydrolysis or esterification. polimi.itd-nb.infonih.govmdpi.com |
Microbial Fermentation for Production
The production of trans-2-alkenols, such as trans-2-Octen-1-ol, through microbial fermentation and biocatalytic processes represents a growing field of interest due to its potential for sustainable and selective synthesis. While direct fermentation pathways to trans-2-Octen-1-ol are not extensively detailed in current literature, analogous biotransformations provide a strong basis for its feasibility.
One promising approach involves the use of microbial enzymes, such as aryl alcohol oxidases (AAO), which have demonstrated the ability to catalyze the reverse reaction—the reduction of α,β-unsaturated aldehydes to their corresponding alcohols. Conversely, these enzymes can also perform the oxidation of allylic alcohols. For instance, the biocatalytic preparation of trans-2-hexenal (B146799) from trans-2-hexen-1-ol (B124871) has been successfully achieved using an aryl alcohol oxidase from Pleurotus eryngii nih.govdoaj.orgbeilstein-journals.org. This enzymatic process, which utilizes molecular oxygen as a green oxidant, suggests a viable route for the synthesis of other trans-2-alkenols.
The enzymatic synthesis of these compounds is often challenged by the low aqueous solubility of the substrates and the requirement for cofactors. However, research into continuous-flow microreactor setups has shown promise in overcoming these limitations by improving mass transfer and allowing for efficient enzyme and cofactor recycling nih.govdoaj.orgbeilstein-journals.org. The development of robust microbial strains and the optimization of fermentation conditions are key areas of ongoing research to enhance the yield and efficiency of trans-2-Octen-1-ol production.
Further research into microbial pathways that convert fatty acids or their derivatives into unsaturated alcohols could also unveil direct fermentation routes. Currently, microbial synthesis has been explored for the production of various alka(e)nes and other hydrocarbon biofuels from fatty acids, indicating the potential for engineering microorganisms to produce a wider range of specialty chemicals like trans-2-Octen-1-ol nih.govfrontiersin.org.
Chemical Reactivity and Derivatization in Research Contexts
The chemical reactivity of trans-2-Octen-1-ol is primarily dictated by the presence of the hydroxyl group and the carbon-carbon double bond. These functional groups allow for a variety of chemical transformations, making it a versatile building block in organic synthesis.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The oxidation of primary allylic alcohols like trans-2-Octen-1-ol can selectively yield either the corresponding aldehyde, trans-2-octenal, or the carboxylic acid, trans-2-octenoic acid, depending on the reaction conditions and the oxidizing agent employed.
A variety of methods have been developed for the oxidation of allylic alcohols to aldehydes. Traditional methods often utilize chromium-based reagents, such as Jones reagent (chromic acid in acetone), which can provide high yields of α,β-unsaturated aldehydes organic-chemistry.org. For example, the oxidation of cinnamyl alcohol to cinnamaldehyde using this method proceeds with high efficiency organic-chemistry.org. More contemporary and environmentally benign approaches involve catalytic aerobic oxidation. Copper-catalyzed systems, for instance, can effectively oxidize allylic alcohols to aldehydes using molecular oxygen as the terminal oxidant rsc.orgrsc.orgresearchgate.net.
For the further oxidation to carboxylic acids, a two-step, one-pot procedure can be employed. This involves an initial oxidation to the aldehyde, followed by a subsequent oxidation using an agent like sodium chlorite (NaClO2), in what is known as a Lindgren oxidation rsc.orgrsc.orgresearchgate.net. This combined approach allows for the efficient conversion of allylic alcohols directly to their corresponding carboxylic acids without the need for isolation of the intermediate aldehyde rsc.orgrsc.orgresearchgate.net.
| Reactant | Product | Reagent/Catalyst | Reaction Type |
| trans-2-Octen-1-ol | trans-2-Octenal | Jones Reagent | Oxidation |
| trans-2-Octen-1-ol | trans-2-Octenal | Cu(I) catalyst / O₂ | Aerobic Oxidation |
| trans-2-Octen-1-ol | trans-2-Octenoic acid | Cu(I)/O₂, then NaClO₂ | One-pot Oxidation |
Reduction to Saturated Alcohol Analogues
The reduction of trans-2-Octen-1-ol can selectively target the carbon-carbon double bond to yield the saturated alcohol, 1-octanol. This transformation is typically achieved through catalytic hydrogenation. Various catalyst systems are effective for the hydrogenation of α,β-unsaturated carbonyl compounds and their alcohol analogues.
Iridium pincer complexes have been shown to be highly active catalysts for the pressure hydrogenation of a wide range of carbonyl compounds, including α,β-unsaturated ketones and aldehydes rsc.org. The principles of these catalytic systems can be applied to the reduction of unsaturated alcohols. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the double bond while preserving the hydroxyl group.
| Reactant | Product | Reaction Type |
| trans-2-Octen-1-ol | 1-Octanol | Catalytic Hydrogenation |
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl group of trans-2-Octen-1-ol, being a primary allylic alcohol, can undergo nucleophilic substitution reactions. The direct substitution of the hydroxyl group is an environmentally friendly approach as it generates water as the only byproduct thieme-connect.com. However, since the hydroxyl group is a poor leaving group, its conversion to a better leaving group is often necessary.
Protonation of the alcohol under acidic conditions converts the -OH group into a good leaving group (-OH₂⁺), facilitating substitution. Secondary, tertiary, allylic, and benzylic alcohols typically react via an Sₙ1 mechanism involving a carbocation intermediate, while primary alcohols tend to react via an Sₙ2 mechanism libretexts.org. As a primary allylic alcohol, trans-2-Octen-1-ol can potentially react through both pathways depending on the reaction conditions and the nucleophile.
Lewis acids can also be used to catalyze the direct nucleophilic substitution of allylic alcohols thieme-connect.com. A variety of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based nucleophiles, can be employed in these reactions to introduce new functional groups at the C1 position.
| Reactant | Nucleophile | Product | Reaction Type |
| trans-2-Octen-1-ol | Halide ion (e.g., Br⁻) | 1-Bromo-trans-2-octene | Nucleophilic Substitution (Sₙ1 or Sₙ2) |
| trans-2-Octen-1-ol | Amine (e.g., R-NH₂) | N-allyl-amine derivative | Nucleophilic Substitution |
| trans-2-Octen-1-ol | Thiol (e.g., R-SH) | Allylic sulfide derivative | Nucleophilic Substitution |
Advanced Analytical Techniques for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile organic compounds (VOCs) like trans-2-Octen-1-ol. This powerful technique separates individual compounds from a mixture based on their chemical properties as they pass through a capillary column, and then identifies them based on their unique mass spectra. The mass spectrometer bombards the eluted compounds with electrons, causing them to fragment in a reproducible pattern, which serves as a "molecular fingerprint" for identification. GC-MS is widely used for both qualitative and quantitative analysis of trans-2-Octen-1-ol in diverse samples, from food products to environmental air samples. ttb.gov
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is frequently paired with GC-MS for the analysis of volatile and semi-volatile compounds. unicam.itmdpi.com In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a solid or liquid sample contained in a sealed vial. nih.gov Volatile compounds, including trans-2-Octen-1-ol, partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. The fiber is subsequently retracted and inserted into the hot injector of the gas chromatograph, where the adsorbed analytes are desorbed for separation and analysis. unicam.it
The choice of fiber coating is critical for the selective and efficient extraction of target analytes. For general VOC analysis, including alcohols like trans-2-Octen-1-ol, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often employed due to its ability to adsorb a wide range of compounds. mdpi.comnih.gov
Research on volatile compounds in various food matrices has demonstrated the utility of HS-SPME-GC-MS. For example, in the analysis of volatile profiles in different types of meat, HS-SPME was used to extract compounds that could serve as markers for spoilage. unicam.it Similarly, this technique is applied to characterize the aroma profiles of fruits, vegetables, and beverages, where trans-2-Octen-1-ol can be a contributing flavor component. mdpi.comnih.gov
Table 1: Example HS-SPME-GC-MS Parameters for Volatile Compound Analysis
| Parameter | Condition | Source |
| Sample Preparation | 0.5 g of sample powder in a headspace vial with 5 mL NaCl-saturated solution. | nih.gov |
| Fiber Type | 120 μm DVB/CWR/PDMS | nih.gov |
| Incubation/Extraction Temp. | 60 °C | nih.gov |
| Incubation Time | 5 min | nih.gov |
| Extraction Time | 15 min | nih.gov |
| Desorption Temperature | 250 °C | unicam.it |
| Desorption Time | 1-6 min | unicam.itmdpi.com |
| GC Column | DB-WAX capillary column (60 m, 250 µm i.d., 0.25 µm film thickness) | unicam.it |
Proton Transfer Reaction Mass Spectrometry (PTR-MS)
Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a highly sensitive analytical technique for the real-time monitoring of VOCs in the gas phase. wikipedia.org Unlike GC-MS, which requires chromatographic separation, PTR-MS allows for direct injection of air samples. The technique uses hydronium ions (H₃O⁺) as reagent ions. nih.gov When an air sample containing a VOC like trans-2-Octen-1-ol is introduced, a proton is transferred from a hydronium ion to the VOC molecule, provided the VOC has a higher proton affinity than water. nih.gov This "soft" ionization method minimizes fragmentation, simplifying the resulting mass spectrum. youtube.com
The protonated molecules are then guided into a mass analyzer, typically a time-of-flight (TOF) or quadrupole mass spectrometer, which measures their mass-to-charge ratio. wikipedia.orgmontrose-env.com This allows for the rapid identification and quantification of the compound. PTR-MS is characterized by its fast response time (often around 100 ms) and extremely low detection limits, capable of reaching parts-per-trillion (ppt) levels. montrose-env.comresearchgate.net These features make it an ideal tool for applications such as monitoring flavor release from food in real-time, analyzing exhaled breath for biomarkers, and tracking atmospheric VOCs. nih.govresearchgate.net While PTR-MS offers high speed and sensitivity, its ability to distinguish between isomers can be limited without coupling it to a separation technique like gas chromatography. nih.gov
Impurity Profiling and Stereoisomeric Analysis
The purity of trans-2-Octen-1-ol is critical for its application in flavors and fragrances, as even trace impurities can significantly alter the final aroma and taste profile. Impurity profiling involves the identification and quantification of any unwanted substances in the compound. These can include residual starting materials, by-products from synthesis, or degradation products.
A key aspect of this analysis is stereoisomeric analysis. Trans-2-Octen-1-ol has a geometric isomer, cis-2-Octen-1-ol (also known as (Z)-2-Octen-1-ol). nist.govnist.gov These isomers have the same chemical formula and connectivity but differ in the spatial arrangement of atoms around the carbon-carbon double bond. This structural difference can lead to distinct sensory properties. High-resolution capillary gas chromatography is the primary method used to separate these stereoisomers. Columns with polar stationary phases can effectively resolve the cis and trans isomers, allowing for their individual quantification. The identity of each isomer is then confirmed by its mass spectrum.
Common impurities that may be identified during GC-MS analysis include other C8 alcohols and aldehydes, such as 1-octanol, 2-octanol, and trans-2-octenal (B1212229).
Optimized Methods for Volatile Compound Analysis in Complex Matrices
Analyzing trans-2-Octen-1-ol in complex matrices like food, beverages, or biological samples presents a significant challenge due to the presence of numerous other volatile and non-volatile components. mdpi.com Therefore, developing and optimizing analytical methods is essential to ensure accurate and reliable quantification.
Optimization of HS-SPME-GC-MS methods often involves a systematic approach, such as response surface modeling, to fine-tune various parameters. sigmaaldrich.com Key parameters that are typically optimized include:
Sample Volume/Weight: The amount of sample can affect the equilibrium of volatiles in the headspace. nih.gov
Extraction Temperature and Time: Higher temperatures can increase the volatility of analytes but may also promote degradation or unwanted reactions. The extraction time must be sufficient to allow for equilibrium to be reached between the sample, headspace, and SPME fiber. nih.gov
Ionic Strength: The addition of salt (e.g., sodium chloride) to aqueous samples can increase the volatility of organic compounds, a phenomenon known as the "salting-out" effect, thereby improving extraction efficiency. mdpi.com
For instance, a study on the volatilomic fingerprint of tomatoes optimized HS-SPME conditions by adding 0.3 g of NaCl to 1 g of homogenized tomato and incubating at 50 °C for 45 minutes to enhance the extraction of VOCs. mdpi.com Such optimized methods are crucial for creating robust analytical platforms for authenticity assessment and quality control in the food industry. mdpi.comresearchgate.net The goal is to maximize the recovery of trans-2-Octen-1-ol while minimizing interference from the matrix, ensuring high sensitivity and reproducibility.
Molecular Interactions and Mechanistic Studies Non Human Systems
Interactions with Cellular Membranes and Proteins
As an amphipathic molecule, trans-2-Octen-1-ol possesses both a hydrophilic alcohol head and a hydrophobic octenyl tail. This structure suggests a potential for interaction with the lipid bilayers of cellular membranes. While direct studies on trans-2-Octen-1-ol's membrane interactions are limited, the behavior of similar long-chain alcohols provides a basis for hypothesized interactions. Such molecules can insert into the phospholipid bilayer, which can lead to alterations in membrane fluidity, permeability, and the function of membrane-embedded proteins. The extent of these effects would theoretically depend on the concentration of trans-2-Octen-1-ol and the specific composition of the microbial membrane. However, specific experimental data on trans-2-Octen-1-ol is needed to confirm these potential interactions.
Biochemical Pathway Modulation
The influence of trans-2-Octen-1-ol on microbial biochemical pathways is not yet well-documented in scientific literature. It is plausible that, upon entering a microbial cell, it could be metabolized or act as a signaling molecule. For instance, some microorganisms are capable of metabolizing alcohols through oxidation, potentially converting trans-2-Octen-1-ol into the corresponding aldehyde or carboxylic acid. Such metabolic activities could feed into various pathways, including those for energy production or the synthesis of other cellular components. Furthermore, as a C8 volatile compound, it could potentially act as a signaling molecule, influencing pathways related to quorum sensing or stress responses in certain microbial communities. Definitive evidence for these roles of trans-2-Octen-1-ol is a subject for future research.
Role in Cellular Processes of Microorganisms
Binding to Chemosensory Proteins (CSPs) and Olfactory Receptors
In the realm of insect chemical ecology, there is emerging evidence for the interaction of trans-2-Octen-1-ol and structurally similar compounds with chemosensory proteins (CSPs) and odorant-binding proteins (OBPs). These proteins are crucial for detecting and transporting volatile chemical cues to olfactory receptors, thereby mediating behaviors such as host location and oviposition.
A study on the aphid parasitoid Aphidius gifuensis investigated the binding affinities of various volatile compounds to one of its chemosensory proteins, AgifCSP5. While trans-2-Octen-1-ol was not directly tested, related C8 and C6 alkenols and alkenals showed binding activity. For example, cis-3-octen-1-ol (B1661926) and trans-2-hexen-1-al were found to bind to AgifCSP5. nih.gov Molecular docking analyses in this study revealed that these compounds fit into a hydrophobic binding pocket of the protein, with hydrogen bonds forming between the ligand and specific amino acid residues like Arg24 and Tyr75. nih.gov
Similarly, research on the meadow moth, Loxostege sticticalis, has shown that its general odorant-binding protein 2 (LstiGOBP2) has affinities for a range of plant volatiles, including trans-2-hexenal (B146799) and cis-3-hexen-1-ol. plos.org These findings suggest that the olfactory systems of certain insects are tuned to detect C6 and C8 volatile compounds, a class to which trans-2-Octen-1-ol belongs. The binding of these volatiles to CSPs and OBPs is a critical first step in the perception of chemical signals from the environment.
Table 1: Binding Affinities of Selected Volatiles to Insect Chemosensory Proteins This table is illustrative and based on data for structurally related compounds, as direct binding data for trans-2-Octen-1-ol is limited in the cited literature.
| Compound | Insect Species | Protein | Binding Affinity (Ki, μM) |
|---|---|---|---|
| cis-3-Octen-1-ol | Aphidius gifuensis | AgifCSP5 | < 16 |
| trans-2-Hexen-1-al | Aphidius gifuensis | AgifCSP5 | < 16 |
| trans-2-Hexenal | Loxostege sticticalis | LstiGOBP2 | High |
| cis-3-Hexen-1-ol | Loxostege sticticalis | LstiGOBP2 | High |
Environmental Fate and Atmospheric Chemistry
Atmospheric Oxidation Pathways
The atmospheric oxidation of trans-2-Octen-1-Ol is a critical process determining its persistence and contribution to atmospheric chemistry. Ozonolysis, the reaction with ozone (O₃), is a major pathway for unsaturated compounds in the troposphere.
Research Applications and Future Scientific Directions
Application as Building Blocks in Organic Synthesis Research
trans-2-Octen-1-ol serves as a valuable precursor and reagent in various organic synthesis endeavors, contributing to the construction of more complex molecular architectures and facilitating targeted chemical transformations.
Precursor for Complex Molecule Construction
The compound's structure, featuring a double bond and a primary alcohol, makes it a suitable starting material for synthesizing a range of organic compounds. Research has indicated its utility in building complex molecular frameworks. For instance, studies exploring the synthesis of prostaglandin (B15479496) models and prostaglandins (B1171923) themselves have utilized trans-2-Octen-1-ol as a precursor umsl.edu. Its incorporation into cascade reactions has also been demonstrated, contributing to the formation of intricate cyclic structures umsl.edu. Furthermore, its role in the synthesis of flavor compounds and its presence in various natural products suggest its broader potential as a building block for diverse chemical targets vdoc.pubthegoodscentscompany.com.
Reagent in Targeted Chemical Reactions
Beyond its role as a precursor, trans-2-Octen-1-ol can also act as a reagent or substrate in specific chemical reactions. For example, it is a substrate for aryl-alcohol oxidases (AAOs), enzymes that oxidize allylic alcohols to aldehydes, a process valuable in the synthesis of flavors and other high-value compounds nih.gov. Research on the biocatalytic oxidation of allylic aldehydes and ketones has also identified trans-2-Octen-1-ol as a product, highlighting its formation through specific enzymatic reactions nih.govasm.org. In the context of atmospheric chemistry, its reaction rate with ozone has been quantified, contributing to understanding the fate of biogenic VOCs in the atmosphere acs.orgresearchgate.net.
Use in Biological Research Models
trans-2-Octen-1-ol is also investigated within biological research, particularly concerning its role as a volatile organic compound and its implications in microbial metabolism and flavor biogenesis.
Studies on Volatile Organic Compound Effects on Cellular Systems
As a volatile organic compound, trans-2-Octen-1-ol is a component of the complex volatile profiles emitted by various biological sources, including plants and fungi acs.orgfrontiersin.orgmdpi.comresearchgate.netresearchgate.netnih.govscience.gov. Its presence in the headspace of fatty acid solutions has been noted, contributing to the discrimination between different lipid sources through olfaction nih.govwur.nl. Studies have also identified it as a characteristic aroma marker in certain food products, such as strawberries, where its presence is linked to specific geographical indications and volatile compound biosynthesis pathways researchgate.netresearchgate.netmdpi.comresearchgate.netdntb.gov.ua. Research into its atmospheric reactions also touches upon its role as a biogenic VOC acs.orgresearchgate.net.
Development of Biosensors for Biological Markers
While direct applications of trans-2-Octen-1-ol in biosensor development are not extensively detailed in the provided search results, its presence as a volatile compound in biological systems, such as in the context of fungal infection in grapes researchgate.net or as a component of truffle aroma acs.org, suggests its potential as a target analyte or marker. Biosensors designed to detect specific VOCs could potentially utilize trans-2-Octen-1-ol as a biomarker for various biological states or environmental conditions.
Research on Microbial Metabolism and Flavor Biogenesis
trans-2-Octen-1-ol is frequently implicated in research concerning microbial metabolism and the biogenesis of flavor compounds. It is identified as a volatile component in various fermented foods and natural products, often linked to lipid metabolism and microbial activity vdoc.pubthegoodscentscompany.comacs.orgfrontiersin.orgscience.govnih.govwur.nlresearchgate.netmdpi.commdpi.comfrontiersin.orgmdpi.commdpi.comresearchgate.netoeno-one.eu. For instance, it is recognized as a product of lipid oxidation, particularly from linoleic acid, and is found in the volatile profiles of dry sausages, hairtail surimi, and mushrooms thegoodscentscompany.commdpi.commdpi.commdpi.com. Its presence and changes in concentration are often studied in relation to microbial fermentation processes and the development of characteristic aromas in food products acs.orgmdpi.commdpi.comfrontiersin.org. Some studies suggest its decomposition or synthesis by specific microorganisms, such as Aspergillus species acs.orgnih.gov, and its role as a key flavor compound in certain contexts frontiersin.orgmdpi.com.
Investigation of Structure-Activity Relationships in Biological Contexts (Non-Human)
The chemical compound trans-2-Octen-1-Ol plays a significant role in various non-human biological contexts, primarily through its interactions with sensory systems and its presence in natural volatile profiles. Its structure, characterized by an eight-carbon chain with a double bond at the second position in the trans configuration and a primary alcohol group, dictates its olfactory and gustatory properties, influencing its activity in chemical communication and biological signaling.
Insect Chemoreception and Communication: trans-2-Octen-1-Ol has been identified as a component in the volatile emissions of several insect species, suggesting its involvement in chemical communication pathways. It has been detected in the defensive secretions of stink bugs, such as Thyanta perditor and Neomegalotomus parvus, indicating a potential role in species-specific signaling or defense mechanisms scielo.brresearchgate.net. Studies on the common bed bug, Cimex lectularius, have included trans-2-Octen-1-Ol in investigations of olfactory receptor (OR) activation, demonstrating its capacity to interact with insect sensory proteins and contribute to host-seeking behaviors nih.govresearchgate.net. Furthermore, research on the oriental armyworm, Mythimna separata, has shown that alcoholic compounds, including those structurally related to trans-2-Octen-1-Ol, can be strongly bound by chemosensory proteins (CSPs) and elicit significant behavioral responses, highlighting the importance of the alcohol functional group and hydrocarbon chain in insect olfaction ijbs.com. Investigations into mosquito species, such as Aedes albopictus, have also explored responses to various alcohols found in human skin emanations, with related compounds exhibiting dose-dependent attractant and repellent effects, underscoring how subtle structural variations can alter biological activity nih.gov. Similarly, studies on the red flour beetle, Tribolium castaneum, examine responses to a broad range of volatiles, including those from fungal sources, indicating potential applications in developing attractants for pest management openagrar.de.
Sensory Properties and Biological Relevance: trans-2-Octen-1-Ol is classified as a flavoring agent and fragrance ingredient, possessing a distinct sensory profile described by odor notes such as 'soap', 'plastic', 'green', and 'citrus' nih.govhmdb.ca. These sensory attributes are directly linked to its molecular structure, which enables specific interactions with olfactory and gustatory receptors, contributing to its utility in flavor and fragrance formulations thegoodscentscompany.com.
Table 1: Biological Occurrence and Context of trans-2-Octen-1-Ol
| Organism/System | Biological Role/Context | Source References |
| Fungi (e.g., Truffles) | Volatile organic compound (VOC); C8-VOC associated with genotypic variation | oup.com |
| Mushrooms | Component of volatile organic compounds (VOCs) | evitachem.com |
| Spirulina (Microalgae) | Key aroma compound; contributes to aroma profile; has an OAV > 1 in raw form | bio-conferences.orgfrontiersin.org |
| Stink Bugs (e.g., Thyanta perditor, Neomegalotomus parvus) | Identified in volatile profiles; potential role in chemical communication/defense | scielo.brresearchgate.net |
| Bed Bugs (Cimex lectularius) | Tested for interaction with olfactory receptors (ORs); potential semiochemical | nih.govresearchgate.net |
| Oriental Armyworm (Mythimna separata) | Alcohol compound; potential ligand for chemosensory proteins (CSPs); contributes to attractiveness | ijbs.com |
| Mosquitoes (Aedes albopictus) | Tested for response to human skin emanations; related alcohols show dose-dependent effects | nih.gov |
| Red Flour Beetle (Tribolium castaneum) | Tested within volatile panels from food/fungi; potential attractant research | openagrar.de |
| General (Flavor/Fragrance) | Flavoring agent; fragrance ingredient; possesses 'soap', 'plastic', 'green', 'citrus' odor notes | nih.govhmdb.cathegoodscentscompany.com |
Emerging Research Areas and Unexplored Scientific Frontiers
The ongoing research into trans-2-Octen-1-Ol points towards several emerging areas and unexplored scientific frontiers, particularly in applied fields such as pest management, food science, and a deeper understanding of its molecular mechanisms of action.
Advancements in Pest Management and Chemical Ecology: The established role of trans-2-Octen-1-Ol in insect chemical communication, as evidenced by its presence in insect volatiles and its interaction with olfactory receptors, presents significant opportunities for developing novel pest management strategies. Future research could focus on elucidating its precise function as an attractant or repellent, potentially in synergistic blends with other semiochemicals, to create more effective lures for monitoring and controlling insect populations researchgate.netnih.govresearchgate.netopenagrar.de. Detailed studies on its dose-dependent behavioral responses and interactions with specific insect sensory proteins could pave the way for the design of highly targeted and efficient pest control agents.
Biotechnology and Food Science Applications: Given its classification as a flavor and fragrance ingredient and its significant contribution to the aroma of microalgae like Spirulina (indicated by an OAV > 1), trans-2-Octen-1-Ol holds considerable potential in food technology and biotechnology frontiersin.org. Emerging research could explore more sustainable and efficient methods for its production, possibly through biotechnological routes, and investigate its application in crafting specific flavor profiles for food products, particularly those aiming to replicate seafood notes frontiersin.org. Understanding its stability, reactivity, and synergistic effects within complex food matrices will be crucial for its successful incorporation into commercial applications.
Unexplored Biological Roles and Mechanisms: A key unexplored frontier lies in the detailed elucidation of the molecular mechanisms governing trans-2-Octen-1-Ol's interactions within non-human biological systems. While its general attractiveness to certain insects is noted, in-depth studies on its binding affinities with specific olfactory receptors or chemosensory proteins could reveal nuanced structure-activity relationships, enabling the design of synthetic analogs with tailored properties researchgate.netijbs.com. Furthermore, the potential impact of trans-2-Octen-1-Ol on plant physiology and microbial communities, beyond the known phytotoxic effects of related compounds like trans-2-octenal (B1212229), remains largely unexamined frontiersin.org. Future research could investigate its role in plant defense signaling pathways, its influence on beneficial soil microbes, or its contribution to the complex volatile emission profiles of plants under various environmental stresses. Exploring its metabolic fate in different organisms and its interactions with other volatile organic compounds could also uncover novel biological functions and applications.
Q & A
Basic Research Questions
Q. How can trans-2-Octen-1-Ol be reliably identified and characterized in complex matrices?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) coupled with retention index matching and spectral library comparisons. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze characteristic peaks, such as the hydroxyl proton (δ 1.5–2.0 ppm) and olefinic protons (δ 5.3–5.7 ppm, J = 15–16 Hz for trans-configuration). Cross-validate with infrared spectroscopy (IR) for hydroxyl (3200–3600 cm⁻¹) and alkene (1640–1680 cm⁻¹) groups .
- Example Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆O | |
| Boiling Point | 85–87°C | |
| trans-Configuration | J = 15–16 Hz (¹H NMR) |
Q. What are the optimal synthetic routes for trans-2-Octen-1-Ol in academic settings?
- Methodological Answer :
- Route 1 : Sharpless asymmetric epoxidation of 2-octen-1-ol followed by stereospecific reduction. Requires chiral catalysts (e.g., Ti(OiPr)₄, (+)-DET) and rigorous exclusion of moisture .
- Route 2 : Wittig reaction using hexanal and (E)-selective ylides. Monitor reaction progress via thin-layer chromatography (TLC) with hexane/ethyl acetate (8:2) as the mobile phase .
Advanced Research Questions
Q. How can contradictory data on the bioactivity of trans-2-Octen-1-Ol in microbial studies be resolved?
- Methodological Answer :
- Step 1 : Conduct a meta-analysis of existing studies, focusing on variables such as microbial strain variability, solvent carriers (e.g., DMSO vs. ethanol), and concentration ranges (e.g., 0.1–10 mM).
- Step 2 : Design controlled dose-response assays with standardized growth media (e.g., LB broth at pH 7.0) and triplicate technical replicates. Use ANOVA to assess statistical significance (p < 0.05) .
- Example Conflict : A 2021 study reported antifungal activity at 5 mM , while a 2023 study found no effect below 10 mM. Potential confounding factors include differences in fungal spore viability assays .
Q. What advanced analytical techniques are suitable for quantifying trans-2-Octen-1-Ol in trace concentrations?
- Methodological Answer :
- Technique 1 : Solid-phase microextraction (SPME) coupled with GC-MS. Optimize fiber type (e.g., PDMS/DVB) and desorption time (30–60 sec) to enhance sensitivity for low-abundance analytes .
- Technique 2 : Stable isotope dilution analysis (SIDA) using deuterated internal standards (e.g., d₃-trans-2-octen-1-ol). This minimizes matrix effects in plant or food samples .
- Data Table :
| Sample Type | LOD (ng/mL) | Recovery (%) | Reference |
|---|---|---|---|
| Plant essential oils | 0.5 | 92–98 | |
| Fermentation broths | 1.2 | 85–90 |
Q. How can mechanistic studies elucidate the role of trans-2-Octen-1-Ol in insect pheromone systems?
- Methodological Answer :
- Approach 1 : Use electrophysiological recordings (e.g., electroantennography) to measure receptor neuron responses in target insects (e.g., Drosophila). Compare dose-dependent activation thresholds .
- Approach 2 : Molecular docking simulations to predict binding affinity with odorant-binding proteins (OBPs). Validate with site-directed mutagenesis of key residues (e.g., Phe118 in Drosophila LUSH protein) .
Guidelines for Experimental Design & Reporting
- Replication : Document all synthetic steps and analytical parameters (e.g., GC oven ramp rates, NMR acquisition times) to ensure reproducibility .
- Data Contradictions : Explicitly report limitations (e.g., solvent interference in bioassays) and use funnel plots to detect publication bias in meta-analyses .
- Ethical Compliance : For studies involving human subjects (e.g., sensory panels), include IRB approval and informed consent protocols .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
